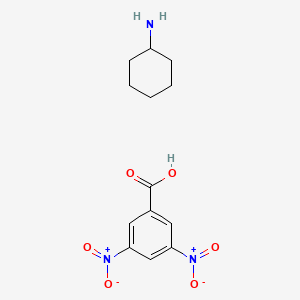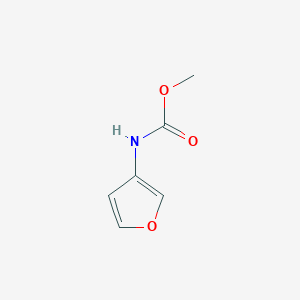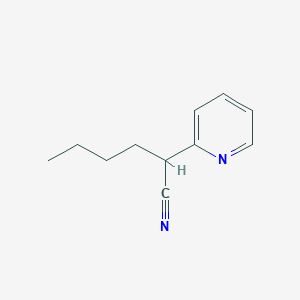
3,5-Dinitrobenzoic cyclohexylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitrobenzoic cyclohexylamine salt: is an organic compound formed by the reaction of 3,5-dinitrobenzoic acid with cyclohexylamine. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of nitro groups in the benzoic acid moiety and the amine group in cyclohexylamine contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dinitrobenzoic cyclohexylamine salt typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of sulfuric acid and nitric acid to produce 3,5-dinitrobenzoic acid.
Salt Formation: The 3,5-dinitrobenzoic acid is then reacted with cyclohexylamine in an appropriate solvent, such as ethanol or water, to form the salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 3,5-diaminobenzoic cyclohexylamine salt.
Substitution: Formation of various substituted benzoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antimicrobial agents.
Medicine:
Drug Development: It is explored for its potential use in drug formulations due to its unique chemical properties.
Industry:
Wirkmechanismus
The mechanism of action of 3,5-dinitrobenzoic cyclohexylamine salt involves its interaction with biological molecules through its nitro and amine groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The amine group can form hydrogen bonds and ionic interactions with biological targets, influencing their function .
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
3,5-Dinitrobenzoic acid: The parent compound without the amine group.
3,5-Dinitrobenzamide: A derivative with an amide group instead of the amine group.
Comparison:
Eigenschaften
CAS-Nummer |
5473-16-5 |
|---|---|
Molekularformel |
C13H17N3O6 |
Molekulargewicht |
311.29 g/mol |
IUPAC-Name |
cyclohexanamine;3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C7H4N2O6.C6H13N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;7-6-4-2-1-3-5-6/h1-3H,(H,10,11);6H,1-5,7H2 |
InChI-Schlüssel |
ARVYVXSYDHDJGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)



![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
